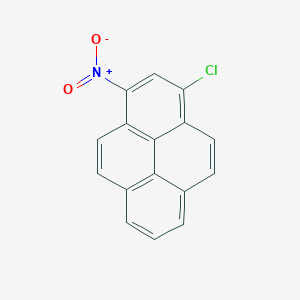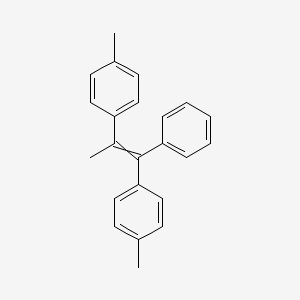
1,1'-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a phenylpropene backbone with two 4-methylbenzene groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of 1-phenylpropene with 4-methylbenzene under specific conditions. One common method includes the use of a catalyst such as zinc powder in the presence of propionic anhydride, followed by refluxing the mixture until the reaction is complete . The product is then purified through recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-Phenylpropene: Shares the phenylpropene backbone but lacks the additional 4-methylbenzene groups.
4-Methylbenzene: A simpler aromatic compound with a single methyl group attached to the benzene ring.
Uniqueness: 1,1’-(1-Phenylprop-1-ene-1,2-diyl)bis(4-methylbenzene) is unique due to its dual aromatic rings and the phenylpropene backbone, which confer distinct chemical and physical properties.
Properties
CAS No. |
845717-08-0 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-1-phenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C23H22/c1-17-9-13-20(14-10-17)19(3)23(21-7-5-4-6-8-21)22-15-11-18(2)12-16-22/h4-16H,1-3H3 |
InChI Key |
SHDQUXPSBZVGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


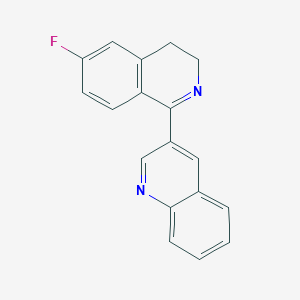
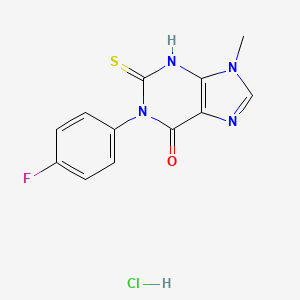
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
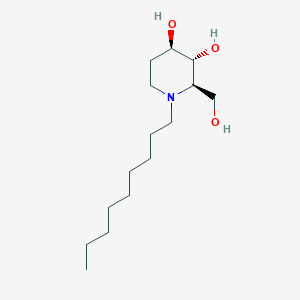
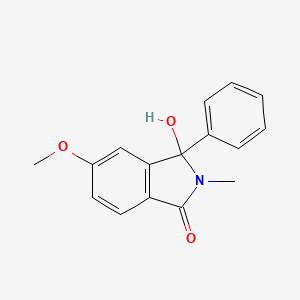
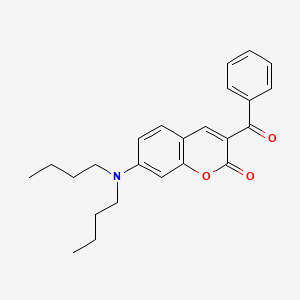
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
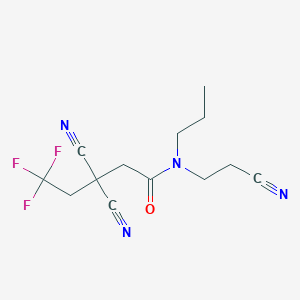
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
